N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
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Overview
Description
Compounds with the benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals and bioactive compounds . They are characterized by a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific conditions and reagents used can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a benzo[d]thiazol-2-yl group and an amide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific functional groups present . For example, the amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These can include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis and Catalytic Activity
Pincer-Type Complexes Synthesis
Researchers have developed palladium pincer complexes through the reaction of bridged bisbenzimidazolium salts with palladium acetate. These complexes demonstrate catalytic activity in Heck-type coupling reactions, showcasing the potential of similar compounds in catalytic processes (Hahn et al., 2005).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
The synthesis of thiopyrimidine and thiazolopyrimidines from initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes has been explored, with some compounds exhibiting antimicrobial properties. This highlights the potential biomedical applications of similar compounds (Hawas et al., 2012).
Anti-Lung Cancer Activity
Novel fluoro-substituted benzo[b]pyran compounds have shown anticancer activity against human cancer cell lines, suggesting the relevance of structurally similar compounds in developing new anticancer agents (Hammam et al., 2005).
Photorelease and Protective Groups
Photoactive Precursors for Butyric Acid
A study on the photorelease of butyric acid using aminobenzocoumarin derivatives indicates the potential of using similar chemical structures in the controlled release of therapeutic agents (Soares et al., 2015).
Heterocyclic Compound Synthesis
Heterocyclic Compounds with Sulfonamido Moiety
The synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications showcases the versatility of similar chemical structures in medicinal chemistry (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-3-6-15(23)22(11-13-7-4-5-10-20-13)18-21-16-12(2)8-9-14(19)17(16)24-18/h4-5,7-10H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFWCYHQTYLYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC(=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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